BenchChemオンラインストアへようこそ!

BI 2536

PLK1 BRD4 c-Myc

Choose BI 2536 for unique, rationally designed single-agent polypharmacology. It is the only clinically evaluated PLK1 inhibitor that simultaneously engages BRD4 to suppress c-Myc, a mechanism absent in volasertib, GSK461364, and onvansertib. It demonstrates 4-fold selectivity over PLK2 and >1,000-fold over 63 other kinases, preventing off-target mitotic interference. Validated in NSCLC EMT-stratified models and supported by a published semi-mechanistic population PK/PD model for human neutropenia, enabling direct preclinical-to-clinical dose simulation. Ideal for MYC-driven cancer studies.

Molecular Formula C28H39N7O3
Molecular Weight 521.7 g/mol
Cat. No. B1251897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 2536
SynonymsBI 2536
BI-2536
BI2536
Molecular FormulaC28H39N7O3
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
InChIInChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)
InChIKeyXQVVPGYIWAGRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI 2536 for Scientific Procurement: A Dual PLK1/BRD4 Inhibitor with Distinct Selectivity and Clinical Heritage


BI 2536 is a first-in-class, ATP-competitive dihydropteridinone inhibitor of Polo-like kinase 1 (PLK1) with an enzymatic IC₅₀ of 0.83 nM [1]. Beyond PLK1, BI 2536 possesses a therapeutically relevant second pharmacology: it binds Bromodomain 4 (BRD4) with a Kd of 37 nM (IC₅₀ 25 nM), classifying it as a dual PLK1/BRD4 inhibitor [2]. The compound exhibits 4-fold selectivity for PLK1 over PLK2 (IC₅₀ = 3.5 nM) and 11-fold over PLK3 (IC₅₀ = 9.0 nM), with >1,000-fold selectivity against a panel of 63 other protein kinases [1]. BI 2536 advanced into multiple Phase I/II clinical trials across solid tumors and hematological malignancies, generating an extensive body of human pharmacokinetic and safety data that informs both clinical and preclinical procurement decisions [3].

Why Generic PLK1 Inhibitor Substitution Fails: BI 2536's Dual-Target Profile and Differential Kinase Selectivity


Substituting one PLK1 inhibitor for another without empirical validation introduces substantial experimental risk because the pharmacological profiles of BI 2536, volasertib (BI 6727), GSK461364, and onvansertib differ fundamentally in three dimensions. First, BI 2536 is the only clinically evaluated PLK1 inhibitor in this set that also potently engages BRD4, thereby suppressing c-Myc expression—a mechanism absent from volasertib, GSK461364, and onvansertib [1]. Second, the intra-family selectivity ratios vary dramatically: BI 2536 exhibits 4-/11-fold selectivity over PLK2/PLK3, volasertib 6-/65-fold, GSK461364 >390-fold, and onvansertib >5,000-fold, meaning that off-target PLK2/PLK3 inhibition cannot be assumed equivalent across compounds [2]. Third, these compounds induce qualitatively different cellular phenotypes—BI 2536 and volasertib produce mitotic arrest followed by apoptosis, whereas GSK461364 at high concentrations causes a G2 delay without strong apoptosis [3]. Consequently, a procurement decision based solely on PLK1 IC₅₀ ranking ignores divergent polypharmacology, selectivity, and biological outcome.

BI 2536 Quantitative Differentiation Evidence: Head-to-Head Data vs. Volasertib, GSK461364, Onvansertib, and Rigosertib


Dual PLK1/BRD4 Inhibition: BI 2536 Uniquely Suppresses c-Myc via BRD4 Engagement, Absent in GSK461364 and Volasertib

BI 2536 is distinguished from all other clinically evaluated PLK1 inhibitors by its concomitant inhibition of BRD4. In a direct head-to-head experiment in MM.1S multiple myeloma cells, BI 2536 (1 μM) strongly down-regulated c-Myc protein expression, whereas the PLK1-selective inhibitor GSK461364A at equivalent concentration did not affect c-Myc levels [1]. BI 2536 binds BRD4 with a Kd of 37 nM and inhibits BRD4 with an IC₅₀ of 25 nM in cell-free assays [2]. In contrast, volasertib (BI 6727), GSK461364, and onvansertib have not been reported to engage BRD4 at pharmacologically relevant concentrations, making BI 2536 the only compound in this comparator set with validated dual PLK1/BRD4 pharmacology [3].

PLK1 BRD4 c-Myc Dual inhibitor Polypharmacology

Cross-Study Kinase Selectivity Matrix: BI 2536 vs. Volasertib, GSK461364, and Onvansertib Against PLK1, PLK2, and PLK3

A cross-study compilation of cell-free kinase inhibition data reveals that BI 2536 occupies a distinct position in the PLK1 selectivity landscape. BI 2536 inhibits PLK1 with an IC₅₀ of 0.83 nM and shows 4-fold selectivity over PLK2 (IC₅₀ = 3.5 nM) and 11-fold over PLK3 (IC₅₀ = 9.0 nM) [1]. Volasertib (BI 6727) is nearly equipotent on PLK1 (IC₅₀ = 0.87 nM) but achieves 6-fold selectivity over PLK2 (IC₅₀ = 5 nM) and 65-fold over PLK3 (IC₅₀ = 56 nM) [2]. GSK461364 shows the highest PLK1 selectivity in the dihydropteridinone/ATP-competitive class, with a Ki of 2.2 nM and >390-fold selectivity over PLK2/PLK3 [3]. Onvansertib (NMS-P937) provides >5,000-fold selectivity (PLK1 IC₅₀ = 2 nM; PLK2/PLK3 IC₅₀ > 10,000 nM) [4]. BI 2536 thus offers the highest absolute PLK1 potency (0.83 nM) but the lowest intra-family selectivity, which may be advantageous when residual PLK2/PLK3 inhibition is desired for the experimental question.

PLK1 PLK2 PLK3 Kinase selectivity Cell-free assay

Head-to-Head Proliferation Inhibition in Prostate Cancer Cell Lines: BI 2536 Demonstrates Broader Potency Range vs. Volasertib (BI 6727)

In a direct side-by-side comparison in three prostate cancer cell lines, BI 2536 and volasertib (BI 6727) were tested under identical 72-hour MTS assay conditions. BI 2536 yielded IC₅₀ values of 50 nM (DU145), 75 nM (LNCaP), and 175 nM (PC3). Volasertib (BI 6727) showed divergent cell-line-dependent potency: 2.5 nM (DU145), 5 nM (LNCaP), but 600 nM (PC3) [1]. The PC3 data are particularly notable: BI 2536 (175 nM) was 3.4-fold more potent than volasertib (600 nM) in this androgen-independent, PTEN-null cell line, while volasertib was 20-fold more potent in DU145 cells. This cell-line-dependent potency inversion means that the relative efficacy of these two inhibitors cannot be predicted from PLK1 enzymatic IC₅₀ alone.

Prostate cancer DU145 LNCaP PC3 Cell viability

Head-to-Head Comparison of Four PLK1 Inhibitors in Bladder Carcinoma: BI 2536, Volasertib, GW843682X, and GSK461364 Show Comparable Anti-Proliferative Effects but Distinct Genetic-Background Sensitivity

In a systematic four-way head-to-head study across three bladder carcinoma cell lines (RT4, 5637, T24), BI 2536, BI 6727 (volasertib), GW843682X, and GSK461364 all inhibited proliferation, clonogenicity, and invasion with only modest inter-drug differences [1]. However, cross-referencing with the NSCLC study of Ferrarotto et al. (2016) reveals a critical procurement-relevant finding: NSCLC cell line sensitivity to BI 2536, volasertib, and GSK461364 was not uniform—only a minority of cell lines were sensitive to all three inhibitors, and mesenchymal (high EMT score) lines were significantly more sensitive to PLK1 inhibition than epithelial lines (P < 0.02) [2]. This demonstrates that the same PLK1 inhibitor can yield diametrically different results depending on tumor cell context, and that BI 2536's additional BRD4 activity may further differentiate its efficacy profile in specific genetic backgrounds.

Bladder cancer RT4 5637 T24 Comparative pharmacology

Clinical Pharmacokinetic Benchmarking: BI 2536 Establishes a High-Volume-of-Distribution Profile with 20–30 Hour Terminal Half-Life

BI 2536 clinical pharmacokinetic data from Phase I solid tumor studies provide a quantitative benchmark for the dihydropteridinone PLK1 inhibitor class. Following a 1-hour intravenous infusion, BI 2536 exhibits multi-compartmental pharmacokinetics with a high volume of distribution (>750 L; reported >1,800 L in some analyses), indicating extensive tissue penetration [1]. The terminal elimination half-life ranges from 20 to 30 hours (estimated >20 h in NSCLC studies) [2]. The maximum tolerated dose (MTD) was established at 200 mg as a single 1-hour infusion every 3 weeks, with dose-proportional increases in Cₘₐₓ and AUC observed [3]. Volasertib (BI 6727), the second-generation analog, was specifically designed to improve upon BI 2536's PK profile, achieving a longer half-life and higher volume of distribution; volasertib's PK advantage is explicitly cited as the rationale for its development over BI 2536 [4]. BI 2536 also has an established semi-mechanistic population PK/PD model linking plasma concentration to neutropenia, enabling dose individualization based on baseline absolute neutrophil count (ANC) [5].

Pharmacokinetics Volume of distribution Half-life Phase I Solid tumors

Molecular Docking Benchmark: BI 2536 Shows Superior Binding Affinity to the PLK1 Kinase Domain vs. Rigosertib in Computational Head-to-Head Analysis

In a computational head-to-head docking study against the human PLK1 kinase domain, BI 2536 demonstrated a Gibbs free binding energy (ΔG) of −6.8 kcal/mol with a calculated inhibition constant (Ki) of 10.38 μM, compared to rigosertib's ΔG of −6.6 kcal/mol and Ki of 14.51 μM [1]. Molecular docking of three FDA-approved anticancer drugs (brigatinib: ΔG = −8.05 kcal/mol; niraparib: ΔG = −8.35 kcal/mol; ribociclib: ΔG = −7.29 kcal/mol) further contextualizes BI 2536's binding within the broader kinase inhibitor landscape [1]. While computational docking Ki values differ substantially from experimental enzymatic IC₅₀ values (due to simplified in silico conditions), the relative ranking provides a useful procurement discriminator: BI 2536's docking-predicted affinity is 1.4-fold stronger than rigosertib's, consistent with the experimentally observed superior cellular potency of BI 2536.

Molecular docking PLK1 kinase domain Binding affinity Rigosertib In silico

BI 2536 Application Scenarios: Where Procurement of This Dual PLK1/BRD4 Inhibitor Is Evidence-Justified


Dual PLK1/BRD4 Pathway Interrogation in MYC-Addicted Cancer Models

BI 2536 is the only clinically evaluated PLK1 inhibitor that simultaneously engages BRD4 and suppresses c-Myc expression [1]. This makes it the compound of choice for studies investigating the therapeutic concept of rational single-agent polypharmacology in MYC-driven cancers (e.g., multiple myeloma, Burkitt lymphoma, small cell lung cancer). In MM.1S multiple myeloma cells, BI 2536 displaced BRD4 from chromatin and strongly down-regulated c-Myc, while GSK461364A (a PLK1-selective inhibitor without BRD4 activity) had no effect on c-Myc levels [1]. Procurement rationale: when the experimental objective requires dual inhibition of mitotic kinase activity (PLK1) and BET bromodomain transcriptional regulation (BRD4/c-Myc axis), BI 2536 is uniquely qualified; no single-agent alternative exists among volasertib, GSK461364, or onvansertib.

Biomarker-Stratified NSCLC Preclinical Studies Using EMT Status as a Sensitivity Predictor

The Ferrarotto et al. (2016) study demonstrated that NSCLC cell lines with high epithelial-mesenchymal transition (EMT) gene signature scores (mesenchymal phenotype) are significantly more sensitive to PLK1 inhibition by BI 2536 than epithelial lines (P < 0.02), and that E-cadherin protein expression is higher in resistant cell lines (P < 0.01) [2]. These data provide a procurement-grade rationale for using BI 2536 as the probe compound in biomarker-driven NSCLC studies: the EMT sensitivity relationship was established specifically with BI 2536 (alongside volasertib and GSK461364), and BI 2536's dual BRD4 activity may provide additional mechanistic dimensions in mesenchymal NSCLC subtypes that are otherwise resistant to approved targeted therapies [2].

In Vivo Xenograft Studies Requiring Extensively Characterized Human Pharmacokinetics for Dose Translation

BI 2536 benefits from one of the most comprehensively characterized clinical pharmacokinetic profiles in the PLK1 inhibitor class, including a validated semi-mechanistic population PK/PD model that quantitatively links plasma concentration to the primary dose-limiting toxicity (neutropenia) [3]. The model, built from 104 patients across three dosing schedules, enables simulation-guided dose selection for preclinical-to-clinical translation [3]. The MTD of 200 mg as a single 1-hour infusion every 3 weeks was established in a formal Phase I trial, and dose-proportional PK was confirmed [4]. For pharmacology groups planning in vivo efficacy studies with the intent of subsequent clinical translation, BI 2536's rich human PK dataset reduces the uncertainty in allometric scaling compared to less clinically characterized PLK1 inhibitors.

Prostate Cancer Cell Line Panel Screening Where Differential Potency vs. Volasertib Informs Compound Selection

In a direct head-to-head comparison across DU145, LNCaP, and PC3 prostate cancer cell lines, BI 2536 and volasertib exhibited a striking cell-line-dependent potency inversion: volasertib was 20-fold more potent in DU145 (IC₅₀ 2.5 vs. 50 nM), whereas BI 2536 was 3.4-fold more potent in PC3 (IC₅₀ 175 vs. 600 nM) [5]. This non-parallel structure-activity relationship indicates that the two inhibitors are subject to different cellular determinants of sensitivity (e.g., drug efflux transporter expression, PTEN status, androgen receptor dependence). For prostate cancer researchers constructing inhibitor screening cascades, BI 2536 is the preferred PLK1 inhibitor when PC3 or other androgen-independent/PTEN-null models are the primary experimental system, whereas volasertib is preferable for androgen-sensitive models [5].

Quote Request

Request a Quote for BI 2536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.